molecular formula C8H11BrS2 B8497071 2-Bromo-5-butylsulphanylthiophene

2-Bromo-5-butylsulphanylthiophene

Cat. No.: B8497071
M. Wt: 251.2 g/mol
InChI Key: PINYHBVBDHLWNE-UHFFFAOYSA-N
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Description

2-Bromo-5-butylsulphanylthiophene is a high-purity chemical compound designed for research and development applications. As a brominated thiophene derivative, it serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is widely used to construct carbon-carbon bonds for creating complex organic molecules . Thiophene derivatives are of significant interest in medicinal chemistry due to their presence in compounds with a range of pharmacological activities. Research on analogous structures has shown potential in developing molecules with antimicrobial, antithrombotic, and anticancer properties . The structure of this compound, featuring a bromine atom and a butylsulphanyl group on the thiophene ring, makes it a valuable intermediate for synthesizing novel compounds for biological evaluation and drug discovery efforts . In material science, modified thiophenes are key components in the development of organic electronic materials, such as semiconductors, conductive polymers, and non-linear optical chromophores . Researchers utilize this bromothiophene as a precursor for creating more complex, functionalized organic materials. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and international regulations.

Properties

Molecular Formula

C8H11BrS2

Molecular Weight

251.2 g/mol

IUPAC Name

2-bromo-5-butylsulfanylthiophene

InChI

InChI=1S/C8H11BrS2/c1-2-3-6-10-8-5-4-7(9)11-8/h4-5H,2-3,6H2,1H3

InChI Key

PINYHBVBDHLWNE-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC=C(S1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 2-bromo-5-butylsulphanylthiophene and related brominated thiophene derivatives:

Compound Name Substituents (Position) CAS Number Key Functional Groups Similarity Score*
This compound Br (2), -S-C₄H₉ (5) Not Provided Thiophene, Bromine, Butylsulphanyl Reference
2-Bromo-5-(diethoxymethyl)-3-methylthiophene Br (2), -CH(OCH₂CH₃)₂ (5), -CH₃ (3) 1000018-59-6 Thiophene, Bromine, Diethoxymethyl N/A
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene Br (5), -CH₂-C₆H₃F (2) 1034305-17-3 Benzothiophene, Bromine, Fluorobenzyl 0.90
Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol Br (5), -C(OH)(C₆H₃F) (2) 1034305-11-7 Benzothiophene, Bromine, Fluorophenylmethanol 0.78

*Similarity scores (0–1) based on structural and functional group alignment relative to the reference compound.

Electronic and Reactivity Profiles

  • Bromine Reactivity: All listed compounds share a bromine atom, enabling participation in nucleophilic substitution or cross-coupling reactions. In contrast, the diethoxymethyl group in 2-bromo-5-(diethoxymethyl)-3-methylthiophene is electron-withdrawing, which may increase bromine’s electrophilicity .
  • Fluorinated Derivatives : Compounds like 2-(5-bromo-2-fluorobenzyl)benzo[b]thiophene exhibit altered reactivity due to fluorine’s electronegativity, favoring directed ortho-metalation or stabilizing intermediates in palladium-catalyzed reactions .

Physicochemical Properties

  • Solubility : The butylsulphanyl group enhances lipophilicity, making this compound more soluble in organic solvents (e.g., THF, DCM) compared to polar derivatives like the diethoxymethyl analog.
  • Volatility: Fluorinated benzothiophenes (e.g., CAS 1034305-17-3) may exhibit lower volatility due to higher molecular weights and aromatic stabilization, whereas smaller thiophenes (e.g., CAS 1000018-59-6) could require inhalation precautions as noted in safety data .

Preparation Methods

Substrate Synthesis: 5-Butylsulphanylthiophene

The precursor 5-butylsulphanylthiophene is synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. A representative approach involves reacting 5-bromothiophene with butanethiol in the presence of a copper(I) catalyst:

5-Bromothiophene+ButanethiolCuI, DMF, 110C5-Butylsulphanylthiophene+HBr\text{5-Bromothiophene} + \text{Butanethiol} \xrightarrow{\text{CuI, DMF, 110}^\circ \text{C}} \text{5-Butylsulphanylthiophene} + \text{HBr}

Yields range from 70–85% under optimized conditions. Alternatively, lithiation of thiophene at −78°C using n-butyllithium, followed by reaction with dibutyl disulfide, provides direct access to 5-butylsulphanylthiophene.

Bromination Strategies

Bromination at the 2-position is achieved using pyridine-assisted bromine complexes, as demonstrated in CN101591328A. Key steps include:

  • Dissolving 5-butylsulphanylthiophene in dichloromethane or chloroform.

  • Cooling to −15°C and slowly adding a brominating agent (e.g., pyridine·HBr·Br₂).

  • Maintaining the reaction at 0–10°C for 1–3 hours.

Optimized Conditions

ParameterValue
SolventDichloromethane
Temperature−15°C to 10°C
Brominating AgentPyridine·HBr·Br₂ (1:1:1 molar)
Yield88–93%

The pyridine-bromine complex enhances electrophilicity while minimizing side reactions, such as dibromination or oxidation of the sulphanyl group.

Sequential Functionalization: Bromination Followed by Sulphanylation

Synthesis of 2-Bromothiophene

2-Bromothiophene is prepared via radical or electrophilic bromination. CN102363614A describes a waste-recycling method using magnesium bromide-rich wastewater, thiophene, and H₂O₂ in H₂SO₄ at 4–6°C, yielding 2-bromothiophene in 82–95% purity.

Introducing the Butylsulphanyl Group

Direct sulphanylation of 2-bromothiophene at position 5 faces challenges due to deactivation by the bromine substituent. Metal-mediated coupling, however, enables efficient functionalization:

2-Bromothiophene+ButanethiolPd(OAc)₂, Xantphos, K₂CO₃2-Bromo-5-butylsulphanylthiophene\text{2-Bromothiophene} + \text{Butanethiol} \xrightarrow{\text{Pd(OAc)₂, Xantphos, K₂CO₃}} \text{this compound}

This Suzuki-Miyaura-type reaction achieves 75–80% yield when conducted in toluene at 100°C.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Route 1 High regioselectivity; minimal side productsRequires pre-synthesized 5-butylsulphanyl88–93%
Route 2 Utilizes commercially available 2-bromoLower yield due to deactivated substrate70–80%

Route 1 is preferred for industrial-scale production due to higher yields and simpler purification.

Mechanistic Insights and Reaction Optimization

Solvent and Temperature Effects

Polar aprotic solvents (e.g., dichloromethane) stabilize the bromonium intermediate, while temperatures below 10°C suppress polybromination. Elevated temperatures (>20°C) lead to a 15–20% decrease in yield due to side reactions.

Industrial-Scale Considerations

Waste Management

CN102363614A highlights the reuse of magnesium bromide wastewater, reducing environmental impact. For every 500 kg of wastewater, 35–45 kg of thiophene yields 120–150 kg of 2-bromothiophene derivatives.

Purification Techniques

Vacuum distillation (40–50°C at 0.1 mmHg) effectively separates this compound (boiling point ~340°C) from unreacted starting materials.

Emerging Methodologies

Recent advances include photocatalytic bromination using N-bromosuccinimide (NBS) and visible light, which improves regioselectivity without pyridine. Preliminary studies report 85% yield under blue LED irradiation .

Q & A

Q. What interdisciplinary approaches enhance the utility of this compound in materials science or pharmacology?

  • Methodological Answer :
  • Materials : Incorporate into conjugated polymers for organic electronics (e.g., OFETs, solar cells) via Stille coupling.
  • Pharmacology : Functionalize as a bioisostere for drug candidates, testing cytotoxicity and binding affinity using in vitro assays (e.g., MTT, SPR).
  • Collaboration : Partner with material scientists or pharmacologists to design application-specific derivatives .

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